molecular formula C26H24ClNO4 B11270729 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11270729
M. Wt: 449.9 g/mol
InChI Key: UREAEJLEZOGLQW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone core with multiple aromatic substitutions, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Aromatic Substitution:

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
  • 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives

Uniqueness

5-(4-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of aromatic substitutions and the presence of a hydroxyl group on the pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C26H24ClNO4/c1-31-21-13-8-17(16-22(21)32-2)14-15-28-24(19-9-11-20(27)12-10-19)23(25(29)26(28)30)18-6-4-3-5-7-18/h3-13,16,24,29H,14-15H2,1-2H3

InChI Key

UREAEJLEZOGLQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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